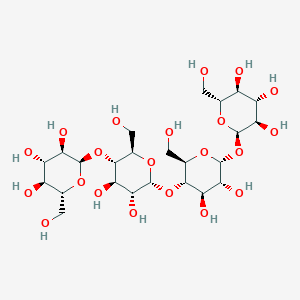![molecular formula C12H8N2 B3050440 Pyrido[3,2-g]quinoline CAS No. 260-67-3](/img/structure/B3050440.png)
Pyrido[3,2-g]quinoline
概要
説明
Synthesis Analysis
Several synthetic methods exist for preparing pyrido[3,2-g]quinoline derivatives. Notably, a recent study by Azizi et al. demonstrated the use of a heterogeneous propylphosphonium tetrachloroindate ionic liquid catalyst for the selective synthesis of 3,4- and 2,4-disubstituted quinolines . The proposed mechanism involves key steps such as cyclization and functional group transformations.
科学的研究の応用
Green Synthesis
Pyrido[2,1-a]isoquinoline and pyrido[1,2-a]quinoline derivatives, closely related to Pyrido[3,2-g]quinoline, have been synthesized using ZnO nanoparticles. This method offers an efficient, solvent-free, and environmentally friendly synthesis approach at room temperature, demonstrating the potential of this compound derivatives in green chemistry (Ghazvini et al., 2017).
Novel Synthesis Techniques
A novel Fe-catalyzed protocol has been developed for synthesizing pyrido[2,3-b]indol-4-ones or indolo[3,2-b]quinolines, indicating the versatility and adaptability of this compound in chemical synthesis (Song et al., 2019).
Antiviral Applications
Research on imidazo[4,5-g]quinoline and pyrido[2,3-g]quinoxalinone derivatives, which share a similar structure to this compound, has shown promising antiviral activity with minimal cytotoxicity. These derivatives have shown potency against various RNA and DNA viruses, suggesting potential antiviral applications for this compound derivatives (Briguglio et al., 2015).
Fluorescent Properties
Pyrido[2,1:2,3]imidazo[4,5-b]quinoline derivatives exhibit novel fluorescent properties. These compounds display deep violet coloration and high fluorescence, indicating their potential use in fluorescence-based applications (Rahimizadeh et al., 2010).
Catalytic Applications
The synthesis of quinolines and Pyrido[3,2-g]quinolines has been catalyzed using heterogeneous propylphosphonium tetrachloroindate ionic liquid, showcasing the use of this compound in catalysis and synthetic chemistry (Azizi et al., 2018).
Solar Cell Applications
Pyrido[1',2':1,5]pyrazolo[4,3-b]quinolines, with structural similarity to this compound, have been synthesized and found to have high fluorescence quantum yields. Their electrochemical properties suggest potential use in dye-sensitized solar cells, indicating a possible application for this compound in renewable energy (Agheli et al., 2020).
Diuretic Properties
Pyrido[3,2,1-ij]quinoline derivatives have been explored for their diuretic properties, suggesting potential biomedical applications. These derivatives exhibit significant effects on urinary function, indicating their potential use in the treatment of conditions requiring diuresis (Ukrainets et al., 2018).
将来の方向性
: Azizi, M., Nasr-Esfahani, M., Mohammadpoor-Baltork, I., Moghadam, M., Mirkhani, V., Tangestaninejad, S., & Kia, R. (2018). Synthesis of Quinolines and Pyrido[3,2-g or 2,3-g]quinolines Catalyzed by Heterogeneous Propylphosphonium Tetrachloroindate Ionic Liquid. Journal of Organic Chemistry, 83(17), 10086–10096. DOI: 10.1021/acs.joc.8b02261
特性
IUPAC Name |
pyrido[3,2-g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-9-7-10-4-2-6-14-12(10)8-11(9)13-5-1/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGXNUXNXWMFRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2N=C1)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372798 | |
| Record name | pyrido[3,2-g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
260-67-3 | |
| Record name | pyrido[3,2-g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[2,3-e][1,2,4]triazine](/img/structure/B3050359.png)

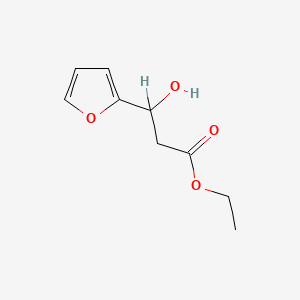
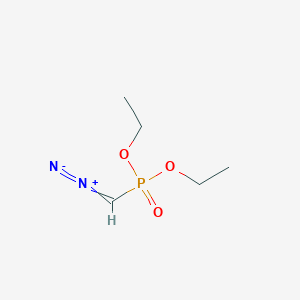


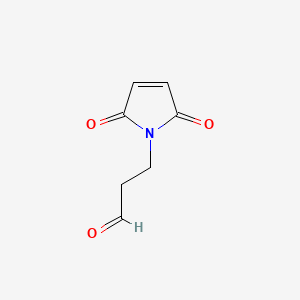

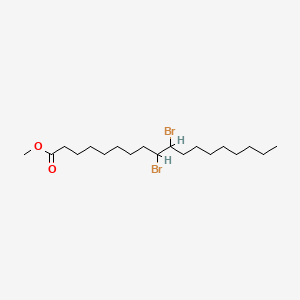



![2-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine](/img/structure/B3050377.png)
